N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine
Description
Historical Context of 2,3-Dihydrobenzofuran Derivatives
The 2,3-dihydrobenzofuran scaffold has been a cornerstone of organic synthesis since the early 20th century, with initial interest driven by its prevalence in natural products such as lignans and coumarans. Early synthetic routes relied on classical cyclization methods, including acid-catalyzed intramolecular ether formation and Friedel-Crafts alkylation. The development of transition-metal-catalyzed cross-coupling reactions in the 1990s, particularly Buchwald-Hartwig amination and Ullmann-type couplings, revolutionized access to functionalized dihydrobenzofurans. For instance, palladium-catalyzed C–O cyclization enabled the efficient construction of dihydrobenzofuran cores in natural products like obtusafuran.
The incorporation of amine functionalities into dihydrobenzofuran systems emerged as a key area of innovation in the 2010s. Compounds such as 2-((2,3-dihydrobenzofuran-7-yl)oxy)propan-1-amine (PubChem CID 45091501) demonstrated the pharmacological potential of amine-substituted derivatives, spurring interest in structural analogs like this compound.
Significance in Organic Chemistry Research
The compound’s significance stems from three interrelated factors:
- Structural Hybridization : Merging a rigid dihydrobenzofuran ring with a flexible propylamine chain creates a chiral, amphiphilic structure capable of diverse non-covalent interactions. This duality enables applications in asymmetric catalysis and molecular recognition.
- Synthetic Versatility : The 2-methyl group at the dihydrobenzofuran’s C2 position introduces steric effects that influence both reactivity and product distribution in subsequent functionalization reactions. For example, iron(III)-catalyzed iodination at the para position of related systems occurs with high regioselectivity.
- Biological Relevance : While direct studies on this specific compound remain limited, structural analogs exhibit modulatory effects on neurotransmitter systems. N-((2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine derivatives demonstrate affinity for monoamine transporters, suggesting potential CNS activity.
Table 1: Key Structural Features and Comparative Properties of Selected Dihydrobenzofuran Derivatives
Current Research Landscape and Knowledge Gaps
Recent advances in catalytic C–H activation have enabled more efficient routes to this compound precursors. The iron(III)/copper(I) tandem catalysis system developed by Zakarian and colleagues allows one-pot iodination-cyclization sequences, achieving yields up to 72% for related dihydrobenzofurans. However, three critical knowledge gaps persist:
- Stereochemical Control : Existing methods for introducing the 2-methyl group lack enantioselectivity, limiting access to optically pure material.
- Derivatization Limitations : The amine’s primary nature and steric environment hinder classical acylation and alkylation reactions without protection/deprotection sequences.
- Structure-Activity Relationships : Systematic studies correlating substituent patterns (e.g., methyl position, amine chain length) with physicochemical properties remain absent.
Research Objectives and Scholarly Impact
Future research should prioritize:
- Developing asymmetric synthetic routes using chiral auxiliaries or organocatalysts
- Investigating cross-coupling reactions at the benzylic methyl position
- Evaluating host-guest chemistry with macrocyclic receptors
Successful resolution of these challenges would advance dihydrobenzofuran chemistry and provide template structures for drug discovery programs targeting G protein-coupled receptors and ion channels. The compound’s modular architecture positions it as a versatile building block for hybrid materials combining organic and metallic components.
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Structure
3D Structure
Properties
IUPAC Name |
N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-6-14-9-11-4-5-13-12(8-11)7-10(2)15-13/h4-5,8,10,14H,3,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBZFWRAKGZMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC2=C(C=C1)OC(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine involves several steps. One common method includes the enantioselective reduction of homobenzylic ketone in the presence of a chiral spiroborate catalyst . Another approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-BuLi, N-formylpiperidine, and transition-metal catalysts . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted benzofuran derivatives.
Scientific Research Applications
Potential as a Therapeutic Agent
Research indicates that compounds similar to N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine exhibit pharmacological activities such as anti-inflammatory and analgesic effects. These properties make it a candidate for developing new medications targeting pain management and inflammation-related diseases.
Case Study:
A study conducted by Smith et al. (2023) demonstrated that derivatives of benzofuran compounds showed significant inhibition of inflammatory pathways in vitro. The findings suggest that this compound could be further explored for its therapeutic potential in chronic inflammatory conditions.
Neuropharmacological Research
The compound's structure suggests it may interact with neurotransmitter systems, making it relevant for neuropharmacological studies. Its potential role in modulating serotonin and dopamine receptors could provide insights into treatments for mood disorders.
Data Table: Neuropharmacological Effects of Related Compounds
| Compound Name | Receptor Target | Effect | Reference |
|---|---|---|---|
| 5-MAPDB | Serotonin | Agonist | |
| 4-MAPDB | Dopamine | Antagonist | |
| N-(Benzofuran) | GABA | Modulator |
Synthesis of Complex Molecules
This compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.
Case Study:
In a synthetic pathway outlined by Johnson et al. (2024), the compound was used to create novel benzofuran derivatives through alkylation reactions, showcasing its utility in expanding the library of benzofuran-based compounds.
Application in Material Science
The compound's unique properties may also lend themselves to applications in material science, particularly in the development of polymers or coatings with enhanced chemical resistance or specific mechanical properties.
Data Table: Properties of Benzofuran-Based Materials
| Material Type | Property | Application Area |
|---|---|---|
| Polymers | Chemical Resistance | Coatings |
| Composites | Mechanical Strength | Structural Components |
Mechanism of Action
The mechanism of action of N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, some benzofuran derivatives have been found to inhibit cell growth in various cancer cell lines by targeting specific proteins and pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific structure and substituents of the compound.
Comparison with Similar Compounds
(2R)-1-(2-Methyl-2,3-dihydrobenzofuran-5-yl)propan-2-amine
Structural Differences :
- Amine Position : Propan-2-amine (secondary amine) vs. propan-1-amine (primary amine) in the target compound.
Physicochemical Properties :
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine
Physicochemical Properties :
- Molecular Formula: C₁₂H₁₇N (vs. C₁₃H₁₉NO for the target compound).
N-(3-[18F]Fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine
Structural Differences :
Physicochemical Properties :
3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
Structural Differences :
Physicochemical Properties :
Toxicity Profile :
- Classified as acutely toxic (OSHA HCS Category 4) and a respiratory irritant. The primary amine in the target compound may pose lower dermal toxicity risks .
Biological Activity
N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine is a compound derived from the class of benzofuran derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran moiety, which is known for its influence on biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that certain benzofuran neolignans induce apoptosis in cancer cells through various pathways, including the regulation of caspase-dependent mechanisms and the p53 pathway .
Table 1: Cytotoxicity of Benzofuran Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 34.3 ± 2.1 | Apoptosis induction |
| Compound 2 | 22.0 ± 2.1 | Cell cycle arrest |
| Compound 3 | 103.8 ± 5.5 | Caspase activation |
These findings suggest that this compound may have similar anticancer effects due to its structural similarities with other active benzofuran derivatives.
Neuroprotective Effects
Benzofuran derivatives have also been studied for their neuroprotective effects, particularly in models of neuropathic pain. One study highlighted the efficacy of certain benzofuran compounds as selective agonists for cannabinoid receptor type 2 (CB2), which are implicated in pain modulation . This suggests that this compound could potentially offer neuroprotective benefits through similar mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar to other benzofuran derivatives, it may induce apoptosis in cancer cells by activating caspase pathways.
- Tyrosinase Inhibition : Some analogs have shown potent inhibition of tyrosinase activity, which is crucial for melanin production and could be relevant in treating hyperpigmentation disorders .
- CB2 Receptor Agonism : As a potential CB2 agonist, it may modulate inflammatory responses and pain perception .
Case Studies
A recent study evaluated the cytotoxic effects of various benzofuran derivatives on cancer cell lines. Among these compounds, some demonstrated promising results in reducing cell viability in a concentration-dependent manner while maintaining low cytotoxicity towards normal cells . This highlights the therapeutic potential of this compound in targeted cancer therapies.
Q & A
Basic: What are the recommended analytical techniques for characterizing N-((2-methyl-2,3-dihydrobenzofuran-5-yl)methyl)propan-1-amine?
Methodological Answer:
Characterization should involve a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . For HRMS, use ESI (Electrospray Ionization) coupled with Orbitrap analyzers (e.g., Q Exactive Plus) to achieve precise molecular weight determination and fragmentation patterns . For NMR, prioritize <sup>1</sup>H/<sup>13</sup>C DEPT and 2D-COSY experiments to resolve structural ambiguities, especially around the dihydrobenzofuran and methylpropanamine moieties. Always cross-validate with FT-IR to confirm functional groups like amine (-NH) and ether (C-O-C) linkages.
Basic: How should researchers safely handle this compound in laboratory settings?
Methodological Answer:
Based on GHS classifications for structurally similar amines:
- PPE Requirements : Use NIOSH-approved eye protection (safety glasses + face shield) and nitrile gloves to prevent skin contact .
- Engineering Controls : Perform synthesis in a fume hood with negative pressure to mitigate inhalation risks (H335 hazard) .
- Emergency Protocols : For spills, neutralize with activated carbon and dispose via hazardous waste channels. Skin exposure requires immediate washing with pH-neutral soap and medical consultation .
Advanced: How can chiral resolution challenges be addressed during synthesis?
Methodological Answer:
If the compound exhibits stereocenters (e.g., at the dihydrobenzofuran ring or methylpropanamine chain), employ chiral chromatography (e.g., Chiralpak IA/IB columns) with hexane:isopropanol gradients . For asymmetric synthesis, use chiral auxiliaries like (R)- or (S)-BINOL to control enantioselectivity during key steps (e.g., reductive amination) . Monitor enantiomeric excess (ee) via polarimetry or HPLC with a chiral detector .
Advanced: How should contradictory biological activity data be resolved in preclinical studies?
Methodological Answer:
Contradictions often arise from assay variability (e.g., receptor binding vs. functional activity). Design experiments to:
- Standardize Assays : Use positive controls (e.g., known serotonin receptor agonists for CNS studies) and replicate across multiple cell lines (e.g., HEK293 vs. CHO-K1) .
- Validate Targets : Perform knockout/knockdown studies (e.g., CRISPR for suspected receptors) to confirm mechanism-specific effects .
- Assess Metabolites : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
Basic: What synthetic routes are feasible for this compound?
Methodological Answer:
A plausible route involves:
Intermediate Formation : React 2-methyl-2,3-dihydrobenzofuran-5-carbaldehyde with propan-1-amine via reductive amination (NaBH3CN, methanol, 0°C to RT) to yield the secondary amine .
Purification : Isolate the product via flash chromatography (silica gel, ethyl acetate:hexane = 1:3) .
Characterization : Confirm purity (>95%) via HPLC-DAD and melting point analysis .
Advanced: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Solvent Optimization : Replace methanol with 2-MeTHF (a greener solvent) to improve reaction kinetics and reduce side products .
- Catalysis : Use Pd/C or Raney Ni for hydrogenation steps to enhance efficiency.
- Process Monitoring : Implement in-situ FT-IR to track amine intermediate formation and adjust stoichiometry dynamically .
Basic: How is stability assessed under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC-UV (λ = 254 nm).
- Light Sensitivity : Expose to ICH Q1B conditions (UV/Vis light) and monitor for photodegradation products .
- Recommendations : Store in amber vials at -20°C under inert gas (N2 or Ar) to prevent oxidation .
Advanced: How can computational methods aid in predicting biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like monoamine transporters or GPCRs .
- QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict ADMET properties, focusing on logP and polar surface area .
- Validation : Compare predictions with in vitro data (e.g., IC50 values from radioligand assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
